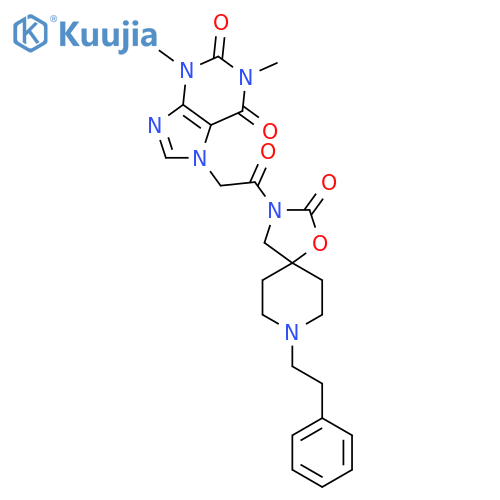Cas no 98204-48-9 (Spirofylline)

Spirofylline structure
商品名:Spirofylline
Spirofylline 化学的及び物理的性質
名前と識別子
-
- 1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]dec-3-yl]ethyl]-
- 1,3-dimethyl-7-[2-oxo-2-(2-oxo-8-phenethyl-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]purine-2,6-dione
- 1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]purine-2,6-dione
- Spirofylline
- 000F949089
- Spirofylline [INN]
- Q27231300
- 8-Phenethyl-3-((1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl)-1-oxa-3,8-diazaspiro(4,5)decan-2-one
- AKOS040740920
- NS00121139
- CS-0018401
- 98204-48-9
- DTXSID60243512
- CHEMBL2107296
- UNII-000F949089
- HY-100250
-
- インチ: 1S/C24H28N6O5/c1-26-20-19(21(32)27(2)22(26)33)29(16-25-20)14-18(31)30-15-24(35-23(30)34)9-12-28(13-10-24)11-8-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3
- InChIKey: DSRGPEAMMDAUGF-UHFFFAOYSA-N
- ほほえんだ: O1C(N(C(C([H])([H])N2C([H])=NC3=C2C(N(C([H])([H])[H])C(N3C([H])([H])[H])=O)=O)=O)C([H])([H])C21C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C2([H])[H])=O
計算された属性
- せいみつぶんしりょう: 480.21211801 g/mol
- どういたいしつりょう: 480.21211801 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 869
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ぶんしりょう: 480.5
- トポロジー分子極性表面積: 108
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 730.8±70.0 °C at 760 mmHg
- フラッシュポイント: 395.8±35.7 °C
- じょうきあつ: 0.0±2.4 mmHg at 25°C
Spirofylline セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Spirofylline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S683095-1mg |
Spirofylline |
98204-48-9 | 1mg |
$362.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48334-1mg |
Spirofylline |
98204-48-9 | 98% | 1mg |
¥8816.00 | 2023-09-08 | |
| TRC | S683095-10mg |
Spirofylline |
98204-48-9 | 10mg |
$2870.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48334-5mg |
Spirofylline |
98204-48-9 | 98% | 5mg |
¥13391.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48334-10mg |
Spirofylline |
98204-48-9 | 98% | 10mg |
¥21584.00 | 2023-09-08 |
Spirofylline 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
98204-48-9 (Spirofylline) 関連製品
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
